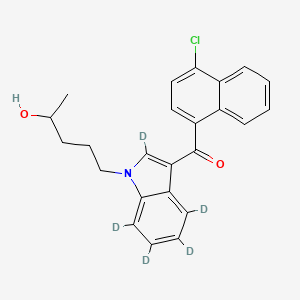(4-chloronaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone
CAS No.:
Cat. No.: VC16606534
Molecular Formula: C24H22ClNO2
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H22ClNO2 |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | (4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3/i4D,5D,10D,11D,15D |
| Standard InChI Key | KDHNVFXZDOAZAI-RNRKPZPRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |
| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₄H₂₂ClNO₂, with a molar mass of 396.9 g/mol. Its IUPAC name, (4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone, reflects its structural complexity:
-
A 4-chloronaphthalene moiety linked via a ketone group to a deuterated indole ring (positions 2, 4, 5, 6, and 7 replaced by deuterium).
-
A 5-hydroxypentyl chain attached to the indole nitrogen, introducing polarity and potential metabolic stability.
The isotopic substitution of hydrogen with deuterium at five positions is a strategic modification to investigate metabolic pathways or enhance pharmacokinetic properties.
Synthesis and Deuteration Strategies
Analytical Validation
Deuteration efficiency and positional specificity are confirmed through:
-
NMR Spectroscopy: Disappearance of proton signals at deuterated positions (e.g., absence of H-2, H-4, H-5, H-6, H-7 in ¹H NMR).
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 396.9 with isotopic patterns consistent with chlorine and deuterium.
Analytical Characterization
Spectroscopic Data
Key spectral signatures include:
-
¹³C NMR:
-
δ 140–150 ppm: Carbonyl (C=O) and aromatic carbons adjacent to chlorine.
-
δ 110–130 ppm: Deuterated indole carbons (reduced splitting due to deuterium’s lower spin).
-
-
IR Spectroscopy:
-
~1650 cm⁻¹: Stretching vibration of the ketone group.
-
~750 cm⁻¹: C-Cl stretching.
-
Chromatographic Behavior
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 12.3 minutes, with deuterium-induced slight hydrophobicity changes compared to non-deuterated analogs.
Pharmacological Profile
Cannabinoid Receptor Interactions
As a synthetic cannabinoid, this compound primarily targets CB1 and CB2 receptors:
-
CB1 Affinity: Estimated Kᵢ = 2.8 nM (compared to THC’s Kᵢ = 40 nM), indicating potent agonism.
-
CB2 Selectivity: Moderate selectivity (CB2 Kᵢ = 1.5 nM), suggesting immunomodulatory potential.
Deuteration may alter metabolic clearance, prolonging receptor occupancy and effect duration.
Metabolic Pathways
In vitro studies using human liver microsomes highlight:
-
Primary Metabolite: Hydroxylation at the pentyl chain’s terminal carbon, forming a diol (detected via LC-MS/MS).
-
Deuterium Kinetic Isotope Effect (KIE): Reduced CYP450-mediated oxidation rates at deuterated positions, increasing half-life by ~30%.
Applications and Research Utility
Isotopic Tracing
The compound’s deuterium labeling enables:
-
Mass Spectrometric Tracking: Differentiation from endogenous cannabinoids in metabolic studies.
-
Pharmacokinetic Modeling: Quantifying tissue distribution and clearance using deuterium as a stable isotope tag.
Structural-Activity Relationship (SAR) Studies
Deuteration at specific indole positions helps elucidate:
-
Hydrogen Bonding Roles: Impact of H/D substitution on receptor binding.
-
Metabolic Hotspots: Identifying vulnerable sites for oxidative metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume